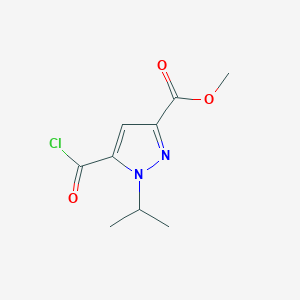

Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chlorocarbonyl group and an isopropyl group

Properties

IUPAC Name |

methyl 5-carbonochloridoyl-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-5(2)12-7(8(10)13)4-6(11-12)9(14)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWQNAFXCPQUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways via Carboxylic Acid Intermediates

Hydrolysis of Ester Precursors

The most common route involves hydrolyzing methyl 5-carboxy-1-isopropyl-1H-pyrazole-3-carboxylate esters to their corresponding carboxylic acids. For example, ethyl 5-isopropyl-2-methyl-pyrazole-3-carboxylate undergoes alkaline hydrolysis using NaOH in ethanol/water (20°C, 2 h), yielding 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid with 60% efficiency. This step is critical for subsequent chlorination.

Reaction Conditions:

Direct Chlorination of Carboxylic Acids

The carboxylic acid intermediate is converted to the target acid chloride using chlorinating agents. Two methods dominate:

Oxalyl Chloride-Mediated Chlorination

In a representative procedure, 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (144 mg, 0.86 mmol) reacts with oxalyl chloride (75 μL, 0.86 mmol) in tetrahydrofuran (THF) under catalytic DMF (30 μL). The mixture is stirred at room temperature for 30 minutes, yielding the acid chloride in near-quantitative conversion.

Optimized Parameters:

Oxidation Strategies for Aldehyde Intermediates

Pyridinium Chlorochromate (PCC) Oxidation

Methyl 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole-3-carboxylate is oxidized to the aldehyde derivative using PCC (1.2 g, 5.57 mmol) and magnesium sulfate (1.8 g) in dichloromethane at 0–20°C for 3 h. Although this yields methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate (81%), further oxidation to the carboxylic acid is required before chlorination.

Key Data:

Comparative Analysis of Chlorination Methods

Industrial-Scale Considerations

Patent WO2021096903A1 highlights potassium persulfate in acetonitrile with sulfuric acid for oxidizing dihydro-pyrazole intermediates, achieving 75–80% yields. While developed for ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, this method’s emphasis on catalytic acid (H₂SO₄) and stepwise reagent addition suggests adaptability for the target compound’s synthesis.

Critical Factors for Scale-Up:

- Catalyst Loading: 1.3–1.7 eq oxidizing agent

- pH Control: Acidic conditions (pH < 3)

- Solvent Recovery: Acetonitrile distillation post-reaction

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chlorocarbonyl group in Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Reduction Reactions: The chlorocarbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation Reactions: The pyrazole ring can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for chlorination reactions.

Methanol (CH₃OH): Used in esterification reactions.

Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.

Potassium Permanganate (KMnO₄): Used for oxidation reactions.

Major Products

Amides: Formed from nucleophilic substitution with amines.

Esters: Formed from esterification reactions.

Alcohols: Formed from reduction of the chlorocarbonyl group.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate has garnered attention for its potential pharmaceutical applications, particularly due to its biological activity:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. This compound may interact with bacterial enzymes or cell membranes, inhibiting growth and proliferation .

- Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules:

- Reactivity with Nucleophiles : The chlorocarbonyl group allows for nucleophilic substitution reactions, making it useful in synthesizing various pyrazole derivatives . For example, it can react with amines or alcohols to form new compounds with diverse functionalities.

Coordination Chemistry

Research has shown that the compound can act as a ligand in coordination chemistry, forming complexes with metal ions. This application is significant for developing catalysts and materials with specific electronic properties .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against various bacterial strains, highlighting its potential as a lead compound for drug development .

Case Study 2: Synthesis of Novel Pyrazoles

In another research project, this compound was used as a starting material to synthesize novel pyrazoles through nucleophilic substitution reactions. The resulting compounds demonstrated enhanced biological activities compared to their precursors, showcasing the utility of this compound in medicinal chemistry .

Mechanism of Action

The mechanism by which Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

Ethyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The isopropyl group offers steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate (CAS: 1946813-34-8) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by relevant research findings.

- Molecular Formula: C9H11ClN2O3

- Molar Mass: 230.65 g/mol

- Density: 1.33 g/cm³ (predicted)

- Boiling Point: 333.1 °C (predicted)

- pKa: -2.53 (predicted)

The compound features a chlorocarbonyl group, which is known to enhance reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding pyrazole with chlorocarbonyl reagents under controlled conditions. The process aims to achieve high yields and purity, often utilizing catalysts to optimize the reaction conditions .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In a study examining various pyrazole compounds, it was found that certain derivatives demonstrated potent activity against bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 6.25 µg/mL . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been a focus of research. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The cytotoxic effects were evaluated using the MTT assay, revealing IC50 values in the micromolar range .

Anti-inflammatory Effects

Additionally, studies have reported anti-inflammatory properties associated with pyrazole derivatives. Compounds with similar structures have been shown to reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin . The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are typically employed for the preparation of Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate?

Methodological Answer: The compound is synthesized via sequential functionalization of the pyrazole ring. A common route involves:

Esterification : Reacting 5-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

Chlorocarbonyl Introduction : Treating the intermediate with phosgene (or triphosgene as a safer alternative) in anhydrous dichloromethane, with pyridine as a base to scavenge HCl. Reaction progress is monitored via IR spectroscopy for the appearance of the chlorocarbonyl C=O stretch (~1750 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR confirms the isopropyl group (δ 1.2–1.5 ppm, doublet for CH₃; δ 4.5–4.8 ppm, septet for CH) and methyl ester (δ 3.8–3.9 ppm, singlet). ¹³C NMR identifies the chlorocarbonyl carbon (δ ~165 ppm) and ester carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Distinctive peaks at ~1750 cm⁻¹ (chlorocarbonyl) and ~1700 cm⁻¹ (ester carbonyl) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, such as loss of COCl (Δm/z = 63) .

Advanced Research Questions

Q. How can researchers address low yields during synthesis due to competing side reactions?

Methodological Answer:

- Side Reaction Mitigation : Competing hydrolysis of the chlorocarbonyl group is minimized by using rigorously anhydrous conditions (e.g., molecular sieves) and low temperatures (0–5°C).

- Byproduct Analysis : LC-MS or GC-MS identifies hydrolyzed products (e.g., carboxylic acid derivatives). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

- Catalyst Optimization : Replacing pyridine with DMAP (4-dimethylaminopyridine) accelerates chlorocarbonyl formation while reducing side reactions .

Q. What strategies resolve discrepancies between theoretical and experimental crystallographic data?

Methodological Answer:

- Refinement with SHELXL : Adjust thermal displacement parameters (ADPs) and model disorder for flexible groups like the isopropyl moiety. Hydrogen atoms are placed geometrically and refined isotropically .

- Validation Tools : Use Mercury CSD 2.0 to compare bond lengths/angles with similar pyrazole derivatives (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ). Cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set) .

Q. How can computational methods enhance the design of derivatives for biological studies?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding interactions of derivatives (e.g., replacing chlorocarbonyl with amides) against target proteins like carbonic anhydrase .

- SAR Analysis : Correlate Hammett σ values of substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe) with bioactivity trends. MD simulations (GROMACS) assess stability of ligand-protein complexes .

Data Contradiction and Experimental Design

Q. How to interpret conflicting NMR data suggesting multiple conformers?

Methodological Answer:

- Variable-Temperature NMR : Perform experiments at 25°C and −40°C. If peak splitting resolves at lower temperatures, this indicates dynamic rotational isomerism (e.g., restricted rotation of the isopropyl group) .

- NOESY Analysis : Detect through-space interactions between the isopropyl CH and pyrazole protons to confirm predominant conformers .

Q. What experimental controls are critical when assessing reactivity in aqueous media?

Methodological Answer:

- Hydrolysis Kinetics : Compare reaction rates in buffered solutions (pH 2–12) using HPLC to quantify residual chlorocarbonyl content.

- Control for Autocatalysis : Add radical scavengers (e.g., BHT) to rule out free-radical pathways in decomposition .

Structural and Functional Insights

Q. How does the chlorocarbonyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies : Pseudo-first-order rate constants (k) for reactions with amines (e.g., benzylamine) in THF show 10× faster kinetics compared to non-chlorinated analogs.

- Leaving Group Ability : The Cl atom stabilizes the transition state via inductive withdrawal, facilitating nucleophilic attack. Competitor experiments with Brønsted acids (e.g., HCl) confirm minimal proton interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.